2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid
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Overview
Description
2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid is a complex organic compound with the molecular formula C11H21N3O5 and a molecular weight of 275.30 g/mol . This compound is characterized by the presence of multiple amino and carboxyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid typically involves the reaction of 2,6-diaminohexanoic acid with acetic anhydride, followed by further reaction with pentanedioic acid . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of catalysts and advanced purification techniques ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]butanedioic acid
- 2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]hexanedioic acid
- 2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]propanoic acid
Uniqueness
2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid is unique due to its specific combination of amino and carboxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[[2-(2,6-diaminohexanoylamino)acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(21)16-7-10(18)17-9(13(22)23)4-5-11(19)20/h8-9H,1-7,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMWVZLBCUVDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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